molecular formula C16H14O3 B589126 (S)-(+)-Ketoprofen-13C,d3 CAS No. 1330260-99-5

(S)-(+)-Ketoprofen-13C,d3

Cat. No. B589126
CAS RN: 1330260-99-5
M. Wt: 258.296
InChI Key: DKYWVDODHFEZIM-HPZMRZLNSA-N
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Description

(S)-(+)-Ketoprofen-13C,d3 is a chiral non-steroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a deuterated form of Ketoprofen, which means that it contains three deuterium atoms, which have a mass of two atomic mass units greater than hydrogen. This modification makes it useful in various research applications, as it allows for the tracking of the drug's metabolism and distribution in the body.

Mechanism of Action

The mechanism of action of (S)-(+)-Ketoprofen-13C,d3 is similar to that of other (S)-(+)-Ketoprofen-13C,d3s. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX activity, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models, and it has also been shown to have antioxidant properties. In addition, it has been shown to have a protective effect on the gastrointestinal tract, which is a common side effect of (S)-(+)-Ketoprofen-13C,d3s.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-(+)-Ketoprofen-13C,d3 in lab experiments include its ability to track the drug's metabolism and distribution in the body, which can provide valuable insights into its mechanism of action and efficacy. However, its deuterated form can also make it more expensive and difficult to work with compared to non-deuterated forms of the drug.

Future Directions

There are a number of future directions for research involving (S)-(+)-Ketoprofen-13C,d3. One area of interest is the development of new drug delivery systems that can improve the drug's efficacy and reduce its side effects. Another area of interest is the development of new (S)-(+)-Ketoprofen-13C,d3s that have improved selectivity and fewer side effects. Additionally, there is ongoing research into the use of this compound in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.

Scientific Research Applications

(S)-(+)-Ketoprofen-13C,d3 is used in a variety of research applications, including pharmacokinetic studies, drug metabolism studies, and drug distribution studies. Its deuterated form allows for the tracking of the drug's movement in the body, which can provide valuable insights into its mechanism of action and efficacy.

properties

CAS RN

1330260-99-5

Molecular Formula

C16H14O3

Molecular Weight

258.296

IUPAC Name

(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3

InChI Key

DKYWVDODHFEZIM-HPZMRZLNSA-N

SMILES

CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)O

synonyms

(S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3;  (+)-Ketoprofen-13C,d3;  (S)-Ketoprofen-13C,d3;  (S)-2-(3-Benzoylphenyl)propionic Acid-d3;  Dexketoprofen-d3; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionaldehyde (36 g) obtained in Example 4 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted with 5% aqueous solution of sodium hydroxide. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionaldehyde
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
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[Compound]
Name
aqueous solution
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35 g
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500 mL
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Quantity
250 mL
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Synthesis routes and methods II

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionic acid (35 g) obtained in Example 5 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted three times with 200 ml of 5% aqueous solution of sodium hydroxide. It was then acidified by adding hydrochloric acid and extracted again three times with 150 ml of ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionic acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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35 g
Type
reactant
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Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

α-(3-(1-Phenylethenyl)propionic acid methyl ester (36 g) obtained in Example 7 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, the reaction mixture was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water. The remaining layer was hydrolyzed with 5% aqueous solution of sodium hydroxide at the refluxing temperature for 5 hours. After cooling, the aqueous layer was washed with ether. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. Ether was then removed by reduced-pressure evaporation to obtain crude product. Finally, 23 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
[Compound]
Name
benzene petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-Phenylethenyl)propionic acid methyl ester
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
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0 (± 1) mol
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0 (± 1) mol
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35 g
Type
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500 mL
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Reaction Step Six
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Quantity
250 mL
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A mixture of 20 g of 2-benzoyl-cyclohexanone, 21.6 g of ethyl pyruvate and 0.2 g of p-toluenesulfonic acid is heated at 150° for 15 hours. There is removed that fraction which distills at 1 mm (Hg up to 150°) and the residue is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride. After cooling the raw reaction products are poured in water and extracted with ether. The residue which is obtained after evaporation of the solvent is steam distilled. The part which does not distil is extracted with ether, the ether solution is dried well over sodium sulfate and to the dried solution there is added diethylamine until a clearly alkaline pH is reached. There thus precipitates a mixture of diethylamine salts from which, through fractional crystallization with hexane-ethyl acetate there is obtained the diathylamine salt of m-benzoyl-hydratropic acid m.p. 102°-104°. The free acid is obtained therefrom with the usual techniques.
Quantity
20 g
Type
reactant
Reaction Step One
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21.6 g
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reactant
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0.2 g
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